4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
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Overview
Description
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as NQO1, is a quinone compound that has gained attention in scientific research due to its potential therapeutic applications. NQO1 has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Scientific Research Applications
4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing cell death in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone is complex and involves multiple pathways. One of the primary mechanisms of action is the activation of the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. This compound has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products in cells, which can help to prevent oxidative damage. This compound has also been found to modulate the activity of certain enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and lactate dehydrogenase.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its well-characterized biological activity. This compound has been extensively studied and its mechanisms of action are well understood, which makes it a useful tool for investigating cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can be cytotoxic and may cause cell death, which can complicate experimental results.
Future Directions
There are several future directions for research on 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of this compound-based therapies for cancer. This compound has been shown to have anticancer activity, and further research could lead to the development of novel cancer treatments. Another area of interest is the role of this compound in aging and age-related diseases. This compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in preventing age-related cellular damage. Additionally, research on the potential toxicity of this compound could help to identify safe therapeutic doses and minimize the risk of adverse effects.
Synthesis Methods
The synthesis method of 4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 2-methyl-3-nitrobenzoic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with sodium hydroxide to form this compound. The purity of the compound can be improved through recrystallization from a suitable solvent.
properties
IUPAC Name |
4-(2-hydroxyethylamino)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-14-9-5-3-2-4-8(9)10(13-6-7-16)11(12(14)17)15(18)19/h2-5,13,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQINBIHGMIVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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